molecular formula C16H13Cl2N3O2 B2894973 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine CAS No. 1260910-72-2

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine

Cat. No.: B2894973
CAS No.: 1260910-72-2
M. Wt: 350.2
InChI Key: FYGHELDNGGFCAX-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Chemical Reactions Analysis

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include substituted quinazolines and quinazoline N-oxides .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The pathways involved in its mechanism of action include the induction of apoptosis and the inhibition of cell proliferation .

Comparison with Similar Compounds

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chloro and methoxy groups in this compound contributes to its distinct properties and potential therapeutic benefits .

Properties

IUPAC Name

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-22-14-7-13(15(23-2)6-11(14)18)21-16-10-5-9(17)3-4-12(10)19-8-20-16/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGHELDNGGFCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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